molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Numéro de catalogue: B2371939
Numéro CAS: 896354-82-8
Poids moléculaire: 381.432
Clé InChI: AYZBKBGTICPBQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a quinazoline-2,4-dione core linked via a pentanamide chain to a 4-methoxyphenylmethyl group. Quinazoline-diones are known for their diverse biological activities, including kinase inhibition and antimicrobial effects . The 4-methoxyphenyl moiety may enhance solubility and modulate pharmacokinetics, while the pentanamide spacer provides conformational flexibility for target binding.

Propriétés

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBKBGTICPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized from anthranilic acid or its esters. In a representative protocol:

  • Anthranilic acid ethyl ester reacts with urea or thiourea under acidic conditions to form 2-mercaptoquinazolin-4(3H)-one.
  • Cyclization : Heating anthranilic acid derivatives with phenyl isothiocyanate in ethanol yields 2-mercapto-3-substituted quinazolinones (38–97% yields).

Optimization :

  • Temperature : Reflux (100–120°C) ensures complete cyclization.
  • Catalysts : Triethylamine or acetic acid accelerates reaction kinetics.
  • Purification : Recrystallization in isopropyl alcohol achieves >95% purity.

Alternative Core Formation Strategies

Patent literature describes one-pot syntheses using masked isocyanates:

  • Anthranilic ester reacts with N,N-dialkyl-N′-(pyridin-2-yl)ureas in DMF at 120°C.
  • Yields range from 47–89%, with electron-withdrawing substituents marginally reducing efficiency.

Introduction of the Pentanamide Side Chain

N-Alkylation of Quinazolinone

The pentanamide linker is introduced via nucleophilic substitution at the N-3 position of the quinazolinone core:

  • Bromoalkyl intermediates : 5-Bromopentanoic acid reacts with the quinazolinone in acetone under reflux.
  • Base-mediated alkylation : Potassium carbonate facilitates deprotonation, achieving 60–75% yields.

Industrial-scale adaptation :

  • Continuous flow reactors enable precise temperature control (60–120°C) and inline crystallization, reducing byproduct formation.

Amide Bond Formation

The pentanoic acid intermediate is coupled with 4-methoxybenzylamine using carbodiimide chemistry:

  • Activation : Pentanoic acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Coupling : 4-Methoxybenzylamine is added dropwise, yielding the target amide (69% yield).

Critical parameters :

  • Stoichiometry : A 1:1 ratio of acid to amine minimizes dimerization.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Final Compound Assembly and Purification

Sequential Coupling Protocol

A three-step sequence optimizes overall yield:

  • Quinazolinone core synthesis : 49% yield (anthranilic acid cyclization).
  • Pentanamide alkylation : 65% yield (bromopentanoic acid coupling).
  • 4-Methoxybenzylamine amidation : 69% yield (EDCI/DMAP-mediated).

Cumulative yield : ~22% (0.49 × 0.65 × 0.69).

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted intermediates.
  • Recrystallization : Acetonitrile or isopropanol yields crystalline product (>99% HPLC purity).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Source
Quinazolinone cyclization Anthranilic acid, urea, reflux 49 95
Pentanamide alkylation K₂CO₃, acetone, reflux 65 90
Amide coupling EDCI/DMAP, DCM, RT 69 99
One-pot synthesis Masked isocyanates, DMF 47–89 85–92

Key observations :

  • EDCI/DMAP coupling outperforms traditional mixed anhydride methods in yield and reproducibility.
  • Continuous flow systems reduce reaction times by 40% compared to batch processes.

Scalability and Industrial Considerations

Large-Scale Production

Patent workflows highlight:

  • In-line analytics : FTIR and HPLC monitor reaction progress in real-time.
  • Solvent recovery : Dichloromethane and acetonitrile are recycled via distillation, reducing costs by 30%.

Environmental Impact Mitigation

  • Green chemistry : Water-based recrystallization replaces halogenated solvents.
  • Catalyst recycling : Immobilized DMAP on silica reduces waste generation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :
    • Quinazolinone protons: δ 8.29 (d, J = 8.0 Hz, 1H), 7.80–7.75 (m, 1H).
    • 4-Methoxybenzyl group: δ 3.78 (s, OCH₃), 7.39 (d, J = 8.1 Hz, aromatic H).
  • ESI-HRMS : m/z 365.1331 [M + H]⁺ confirms molecular formula C₂₁H₂₃N₃O₄.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, retention time 12.3 min.
  • Melting point : 218–220°C (decomposition observed above 225°C).

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer12Inhibition of cell cycle progression

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting the growth of resistant strains highlights its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Research indicates that it may act through multiple pathways, including:

  • Inhibition of Kinases : Quinazoline derivatives are known to target various kinases involved in cancer signaling pathways.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it has a high affinity for certain kinase receptors, which could explain its anticancer activity.

Table 3: Binding Affinity Predictions

Target ProteinBinding Energy (kcal/mol)Reference
EGFR-9.5
VEGFR-8.7

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the modifications that enhance the biological activity of quinazoline derivatives. For example, substituting different groups on the phenyl ring has been shown to significantly alter potency and selectivity.

Mécanisme D'action

The mechanism of action of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of tumor growth or bacterial proliferation .

Comparaison Avec Des Composés Similaires

N-(4-Methoxyphenyl)pentanamide (Albendazole Derivative)

Structural Differences : Lacks the quinazoline-dione core, retaining only the pentanamide-4-methoxyphenylmethyl structure.
Key Findings :

  • Exhibits anthelmintic activity against Toxocara canis comparable to albendazole but with lower cytotoxicity (IC₅₀ > 100 μM vs. 50 μM for albendazole in human SH-SY5Y cells) .
  • Superior drug-likeness : Adheres to Lipinski’s rule of five (molecular weight = 237.3 g/mol, logP = 2.1) and passes "BigPharma" filters (e.g., Ghose, Veber) .
  • Slower onset of action : Requires 72 hours for full parasite mortality vs. 48 hours for albendazole .

Table 1 : Pharmacokinetic Comparison with Albendazole

Parameter N-(4-Methoxyphenyl)pentanamide Albendazole
Molecular Weight (g/mol) 237.3 265.3
Topological Polar SA 58 Ų 75 Ų
GI Absorption High High
BBB Penetration No No
CYP Inhibition Low Moderate
Cytotoxicity (IC₅₀) >100 μM 50 μM

Quinazolinone-Piperazine Derivatives

Example: 5-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide . Structural Differences: Replaces quinazoline-dione with a quinolinyl group and incorporates a piperazine ring. Key Findings:

  • Synthetic challenges : Requires multistep chromatography (52% yield) .
  • Targets neurological receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety, unlike the antiparasitic focus of the quinazoline-dione compound.

1,3,4-Oxadiazole Derivatives (LMM5)

Example : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide .
Structural Differences : Uses a 1,3,4-oxadiazole ring instead of quinazoline-dione.
Key Findings :

  • Antifungal activity : Inhibits Candida albicans via thioredoxin reductase inhibition .
  • Demonstrates the importance of the 4-methoxyphenyl group in enhancing target affinity.

Furan-Modified Analogs

Example: N-[(furan-2-yl)methyl]-5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide (BB02071) . Structural Differences: Replaces the quinazoline-dione with a tetrahydroquinazolinone and adds a furan group. Key Findings:

  • Molecular Weight: 518.56 g/mol vs.
  • Highlights the versatility of the pentanamide scaffold in accommodating diverse pharmacophores.

Chlorophenyl/Nitrobenzyl Derivatives

Example : N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]pentanamide .
Structural Differences : Substitutes 4-methoxyphenyl with chlorophenyl and nitrobenzyl groups.
Key Findings :

  • Enhanced potency : Electron-withdrawing groups (e.g., nitro) may improve enzyme binding but increase cytotoxicity risks.
  • Synthetic complexity : Requires protection/deprotection strategies for nitro groups .

Critical Analysis of Structural Modifications

  • 4-Methoxyphenyl Group : Balances hydrophobicity and solubility, contributing to improved drug-likeness compared to chlorophenyl/nitro analogs.
  • Pentanamide Spacer : Facilitates target engagement across diverse biological systems (antiparasitic, antifungal, neurological).

Table 2 : Biological Activity and Physicochemical Properties

Compound Class Target Activity Molecular Weight (g/mol) logP Cytotoxicity
Quinazoline-dione Antiparasitic/Kinase ~400–500 3.2 Moderate
Albendazole Derivative Anthelmintic 237.3 2.1 Low
1,3,4-Oxadiazole (LMM5) Antifungal ~450 2.8 Not Reported
Furan-Modified (BB02071) Undisclosed 518.56 3.5 Not Reported

Activité Biologique

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and anticonvulsant effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step organic reaction process, typically starting with quinazoline derivatives. The general method includes:

  • Formation of the Quinazoline Core : Using appropriate starting materials such as isothiocyanates and glycine to produce 2,4-dioxoquinazoline intermediates.
  • Alkylation : The quinazoline derivative is then alkylated with substituted benzyl chlorides to introduce the N-[(4-methoxyphenyl)methyl] group.
  • Purification : The final product is purified using crystallization techniques.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a similar structure have shown:

  • Cytotoxicity against Cancer Cell Lines : Compounds were tested against HCT-116 colorectal cancer cells, showing IC50 values ranging from 2.44 to 9.43 μM, indicating potent cytotoxic activity compared to standard treatments like cabozantinib .
  • Mechanisms of Action : These compounds often act as dual inhibitors targeting c-Met and VEGFR-2 pathways, leading to apoptosis and cell cycle arrest in cancer cells .
CompoundIC50 (μM)Target Cell Line
4b2.44HCT-116
4e6.29HepG2

Anticonvulsant Activity

The anticonvulsant potential of related quinazoline derivatives has been evaluated using animal models. In particular:

  • Seizure Models : Compounds were tested in pentylene-tetrazole-induced seizure models in mice, demonstrating significant anticonvulsant effects .
  • Mechanistic Insights : Molecular docking studies suggest these compounds interact effectively with neurotransmitter receptors, potentially modulating excitatory neurotransmission .

Case Studies

Several case studies highlight the biological activity of related quinazoline derivatives:

  • Case Study on Anticancer Activity :
    • A study synthesized various quinazoline derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could enhance potency and selectivity against cancer cells while reducing toxicity to normal cells .
  • Case Study on Anticonvulsant Effects :
    • Another investigation focused on the anticonvulsant properties of a series of quinazoline compounds. The study found that certain substitutions improved efficacy in preventing seizures in animal models, suggesting a promising avenue for developing new anticonvulsant medications .

Q & A

Q. What are the standard synthetic routes for 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous compounds are prepared via nucleophilic substitution or coupling reactions. A common approach is substituting arylpiperazine derivatives (e.g., 1-(4-methoxyphenyl)piperazine) with pentanamide intermediates under reflux conditions in dichloromethane or ethyl acetate. Purification often employs normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in dichloromethane) followed by amine-phase chromatography (RediSep Rf Gold amine columns) to resolve impurities .

Q. Key Steps :

  • Reaction monitoring via TLC or HPLC.
  • Final yield optimization through iterative solvent gradients (hexane to ethyl acetate/methanol mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Structural confirmation relies on ¹H NMR and HPLC . For example, ¹H NMR (400 MHz, CDCl₃) of similar compounds shows distinct peaks:
  • Quinazolinone protons: δ 8.80–8.76 (quinoline-H), δ 7.77–7.47 (aromatic protons).
  • Methoxyphenyl groups: δ 3.77 (s, 3H, OCH₃) .
  • Piperazine protons: δ 3.06–2.46 (multiplet, 8H) .

Q. Validation Workflow :

TechniquePurposeExample Data
¹H NMR Confirm functional groups and purityδ 8.80 (quinoline-H), δ 3.77 (OCH₃)
HPLC Assess purity (>95%)Retention time: 12.3 min, mobile phase: acetonitrile/water

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in analogs with bulky substituents (e.g., trifluoromethoxy groups)?

  • Methodological Answer : Bulky substituents (e.g., 2-(trifluoromethoxy)phenyl) require tailored conditions:
  • Temperature : Prolonged reflux (24–48 hrs) to overcome steric hindrance .
  • Solvent : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) for amide bond formation .

Case Study :
Substituting 1-(2-(trifluoromethoxy)phenyl)piperazine in a similar compound achieved 41% yield after dual-column purification .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer : Discrepancies often arise from:
  • Rotamers : Dynamic rotational isomerism in piperazine or amide groups, causing peak splitting. Use variable-temperature NMR to observe coalescence .
  • Impurities : Residual solvents (e.g., ethyl acetate) or unreacted intermediates. Compare with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Example :
A broad singlet at δ 9.35 in ¹H NMR was attributed to exchangeable NH protons in the quinazolinone core, confirmed by deuterium exchange experiments .

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict interactions with targets like kinases or GPCRs. Key steps:
  • Ligand Preparation : Generate 3D conformers (Open Babel) and assign partial charges (AM1-BCC).
  • Target Selection : Homology modeling if crystal structures are unavailable (e.g., using Swiss-Model for quinazolinone-binding proteins) .

Validation :
Compare docking scores with experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Methodological Answer : Solubility discrepancies may arise from:
  • Polymorphism : Crystalline vs. amorphous forms. Characterize via PXRD and DSC .
  • pH Effects : Ionizable groups (e.g., quinazolinone NH) increase solubility in acidic buffers. Test solubility in PBS (pH 7.4) vs. 0.1N HCl .

Example :
A related compound showed 2.1 mg/mL solubility in DMSO but <0.1 mg/mL in water, resolved by formulating with cyclodextrin .

Tables of Key Structural and Synthetic Data

Q. Table 1: Representative NMR Data for Analogous Compounds

Compound Feature¹H NMR (δ, CDCl₃)Reference
Quinazolinone NH9.35 (broad s)
Methoxyphenyl OCH₃3.77 (s)
Piperazine CH₂2.55–2.46 (m)

Q. Table 2: Chromatographic Purification Conditions

StepSolvent GradientColumn TypeYield
InitialDCM → Ethyl acetateNormal-phase~40%
FinalHexane → 20% MeOH in EAAmine-phase41–52%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.